4-metil-N-(1-(tiofen-2-il)ciclopentil)-1,2,3-tiadiazol-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

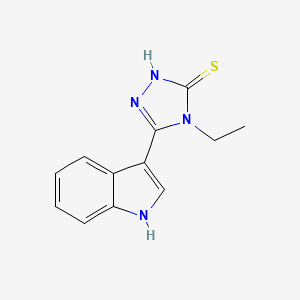

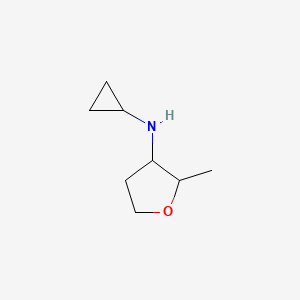

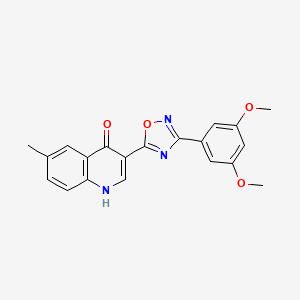

The compound 4-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1,2,3-thiadiazole-5-carboxamide is a molecule that likely contains a thiadiazole core, a common feature in compounds with potential biological activity. Thiadiazoles are heterocyclic compounds that have been extensively studied due to their diverse pharmacological properties, including anticancer activity. The presence of a thiophene and a cyclopentyl group suggests that this compound could exhibit interesting chemical and biological characteristics.

Synthesis Analysis

The synthesis of thiadiazole derivatives can be achieved through various methods. For instance, Schiff's bases containing a thiadiazole scaffold can be synthesized using microwave-assisted, solvent-free methods, which are efficient and environmentally friendly . Another approach involves the cyclization reactions of carboxamidine dithiocarbamate intermediates to form 1,2,4-thiadiazole derivatives . Although the specific synthesis of 4-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1,2,3-thiadiazole-5-carboxamide is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry . These techniques provide information about the functional groups present and the overall molecular framework. The structure of the compound would likely be confirmed using similar methods to ensure the correct synthesis of the target molecule.

Chemical Reactions Analysis

Thiadiazole compounds can undergo various chemical reactions. For example, 5-acetyl derivatives of furan-carboxamides can be transformed into thiadiazolyl derivatives through cyclization reactions . Additionally, 3,5-disubstituted 1,2,4-thiadiazoles can be prepared by oxidative dimerization of thioamides . These reactions demonstrate the reactivity of thiadiazole compounds and could be relevant to the chemical manipulation of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The biological activity of these compounds, such as anticancer activity, is often evaluated using in vitro assays against various cancer cell lines . Computational studies, including ADMET predictions, can provide insights into the drug-like behavior and potential oral bioavailability of these compounds .

Aplicaciones Científicas De Investigación

- Aplicación: Los investigadores han explorado los efectos antiproliferativos de este compuesto contra líneas celulares cancerosas. Su capacidad para inhibir quinasas específicas o vías de señalización involucradas en la progresión del cáncer es un área de investigación activa .

- Aplicación: Las características estructurales del compuesto sugieren que puede actuar como un inhibidor de la tirosina quinasa. Los investigadores están estudiando su selectividad y eficacia contra quinasas específicas, lo que podría conducir a terapias dirigidas .

- Aplicación: Las investigaciones han explorado si este compuesto exhibe efectos antiinflamatorios. Comprender su mecanismo de acción y posibles objetivos podría contribuir al desarrollo de fármacos para afecciones inflamatorias .

- Aplicación: Los investigadores están examinando si este compuesto tiene propiedades neuroprotectoras. Su capacidad para modular las vías neuronales o proteger contra el estrés oxidativo merece una mayor exploración .

- Aplicación: Los estudios han evaluado la eficacia antibacteriana del compuesto contra diversas cepas. Se están investigando su modo de acción y la posible sinergia con los antibióticos existentes .

- Aplicación: Los investigadores han investigado el comportamiento de autoensamblaje de este compuesto en soluciones o estructuras de estado sólido. Comprender sus interacciones supramoleculares puede informar la ciencia de los materiales y los sistemas de administración de fármacos .

Propiedades Anticancerígenas

Inhibición de la Tirosina Quinasa

Actividad Antiinflamatoria

Potencial Neuroprotector

Actividad Antibacteriana

Química Supramolecular

Propiedades

IUPAC Name |

4-methyl-N-(1-thiophen-2-ylcyclopentyl)thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS2/c1-9-11(19-16-15-9)12(17)14-13(6-2-3-7-13)10-5-4-8-18-10/h4-5,8H,2-3,6-7H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNWMUHXNCCZDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2(CCCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2555051.png)

![2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2555052.png)

![1-(3,4-dimethylphenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2555061.png)

![N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2555066.png)